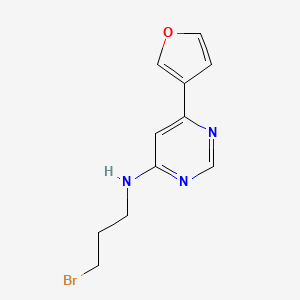![molecular formula C12H15F2NO B1531659 1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1603366-93-3](/img/structure/B1531659.png)
1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Descripción general
Descripción
1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol, also known as DFMC, is an organic compound with a cyclobutane ring and two fluorine atoms. It is a colorless liquid with a low boiling point, making it ideal for use in laboratory experiments. DFMC has been studied extensively for its potential applications in a variety of scientific fields, including synthetic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Mechanistic Insights
Stereoselective Synthesis of 2-Aminocyclobutanols : A study by Griesbeck and Heckroth (2002) discussed the stereoselective synthesis of 2-aminocyclobutanols through the photocyclization of alpha-amido alkylaryl ketones. This process, highlighting mechanistic implications for the Norrish/Yang reaction, achieved high diastereoselectivities and provided insights into the role of hydrogen bonding in stereochemical induction mechanisms (Griesbeck & Heckroth, 2002).
Advances in Fluorinated Amino Acids
Monofluoro-Substituted Aromatic Amino Acid Design : Tkachenko et al. (2014) designed a monofluoro-substituted aromatic amino acid for solid-state 19F NMR distance measurements in membrane-bound peptides. This innovation demonstrates the utility of cyclobutane derivatives in studying peptide conformations and enhancing our understanding of biomolecular structures (Tkachenko et al., 2014).
Radiotracer Development for PET Imaging
Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : Shoup and Goodman (1999) detailed the synthesis of FACBC, a tumor-avid amino acid for positron emission tomography (PET) imaging. This work underscores the potential of cyclobutane derivatives in diagnostic imaging and oncology research (Shoup & Goodman, 1999).
Photopolymerization and Material Science
Topochemical Photopolymerization of Unsymmetrically Substituted Diolefin Compounds : Hasegawa et al. (1989) synthesized new diolefin compounds leading to cyclobutane skeletons through photopolymerization. This research provides a foundation for developing advanced materials with potential applications in photonic devices and coatings (Hasegawa et al., 1989).
Molecular Docking and Structural Analysis
Molecular Docking and Analysis of Butanoic Acid Derivatives : Vanasundari et al. (2018) conducted spectroscopic, structural, and molecular docking studies on butanoic acid derivatives, revealing their potential for pharmacological applications and highlighting the versatile role of cyclobutane derivatives in drug design (Vanasundari et al., 2018).
Propiedades
IUPAC Name |
1-[[(2,4-difluorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-2-9(11(14)6-10)7-15-8-12(16)4-1-5-12/h2-3,6,15-16H,1,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQTBXQJMQXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)

![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)

